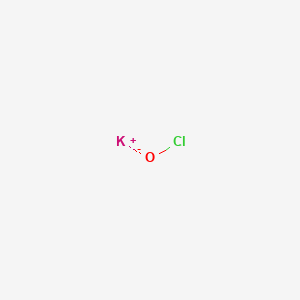ClKO
Potassium hypochlorite
CAS No.: 7778-66-7
Cat. No.: VC3812069
Molecular Formula: KClO
ClKO
Molecular Weight: 90.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7778-66-7 |
|---|---|
| Molecular Formula | KClO ClKO |
| Molecular Weight | 90.55 g/mol |
| IUPAC Name | potassium;hypochlorite |
| Standard InChI | InChI=1S/ClO.K/c1-2;/q-1;+1 |
| Standard InChI Key | SATVIFGJTRRDQU-UHFFFAOYSA-N |
| SMILES | [O-]Cl.[K+] |
| Canonical SMILES | [O-]Cl.[K+] |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular structure of potassium hypochlorite consists of a potassium ion (K⁺) bonded to a hypochlorite anion (ClO⁻). This ionic configuration contributes to its high solubility in water, though the compound is rarely isolated in pure form due to its instability .
Physical Properties
Key physical properties of potassium hypochlorite are summarized in Table 1.
Table 1: Physical Properties of Potassium Hypochlorite
| Property | Value | Source |
|---|---|---|
| Molar Mass | 90.55 g/mol | |
| Appearance | Light gray or colorless liquid | |
| Density | 1.160 g/cm³ | |
| Melting Point | −2 °C | |
| Boiling Point | 102 °C (decomposes) | |
| Solubility in Water | Slightly soluble |
The variability in reported appearance (light gray vs. colorless) likely stems from differences in concentration or impurities in industrial-grade solutions .
Chemical Reactivity
Potassium hypochlorite undergoes rapid disproportionation under ambient conditions:
This reaction is accelerated by elevated temperatures, necessitating cold storage to inhibit chlorate formation . Additionally, KClO reacts exothermically with acids, releasing toxic chlorine gas :
Synthesis and Production Methods
Chlorination of Potassium Hydroxide
The most common synthesis involves bubbling chlorine gas through a cooled potassium hydroxide solution :
Maintaining temperatures below 10 °C is critical to suppress chlorate formation .
Electrolysis of Potassium Chloride
Electrolysis of KCl solutions generates KClO at the anode, though this method is less efficient than chlorination due to competing oxidation reactions .
Stability and Decomposition Mechanisms
The compound’s instability limits its commercial viability. Decomposition pathways include:
-
Thermal Decomposition: Above 40 °C, KClO disproportionates into potassium chlorate (KClO₃) and potassium chloride (KCl) .
-
Photolytic Degradation: Exposure to UV light accelerates breakdown, necessitating opaque storage containers .
Market Dynamics and Global Consumption
The global market for potassium hypochlorite is niche, with a projected compound annual growth rate (CAGR) of 2.8% from 2020–2027 . Primary consumers include water treatment facilities in Asia-Pacific regions, where regulatory frameworks favor chlorine-based disinfectants .
Comparative Analysis with Sodium Hypochlorite
Table 2: KClO vs. NaClO
| Property | KClO | NaClO |
|---|---|---|
| Stability | Low | Moderate |
| Cost (per kg) | $12–$15 | $0.50–$1.00 |
| Disinfection Efficiency | Higher | Lower |
| Commercial Availability | Limited | Widespread |
Recent Advances and Research Directions
Recent studies focus on stabilizing KClO through encapsulation in silica matrices, extending its shelf life for agricultural applications . Additionally, electrochemical methods to enhance synthesis yields are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume